Butyl 6-chloro-2H-chromene-3-carboxylate
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Description
Butyl 6-chloro-2H-chromene-3-carboxylate, also known as 3-Chloro-2H-chromene-3-carboxylic acid butyl ester, is a compound used in organic synthesis and in the production of various pharmaceuticals. It is a colorless solid, soluble in organic solvents, and has a melting point of approximately 155°C. This compound has seen a wide range of applications in scientific research, with its uses ranging from the synthesis of new molecules to the production of pharmaceuticals.
Scientific Research Applications
- Privileged Scaffold : Chromenes, including 2H-chromenes, serve as privileged scaffolds in medicinal chemistry. Butyl 6-chloro-2H-chromene-3-carboxylate can be modified to create novel drug candidates due to its structural versatility .
- Indole Derivatives : Butyl 6-chloro-2H-chromene-3-carboxylate shares structural similarities with indole compounds. Indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Analogues of IAA play essential roles in plant growth, development, and stress responses .
- Catalysis : Researchers have explored various catalysts for synthesizing chromenes. For example, baker’s yeast, metal-organic frameworks, and green catalysts like 3-nitrophenylboronic acid have been used .
- Benzochromenes : Butyl 6-chloro-2H-chromene-3-carboxylate can be used as a building block for synthesizing natural benzochromenes. These compounds often exhibit interesting biological activities .
Medicinal Chemistry and Drug Development
Plant Hormone Analogues
Materials Science
Natural Product Synthesis
properties
IUPAC Name |
butyl 6-chloro-2H-chromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-2-3-6-17-14(16)11-7-10-8-12(15)4-5-13(10)18-9-11/h4-5,7-8H,2-3,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPQVSQESAMSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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